molecular formula C4H14I2N2 B8123824 Butane-1,4-diammonium diiodide

Butane-1,4-diammonium diiodide

Cat. No.: B8123824
M. Wt: 343.98 g/mol
InChI Key: XZUCBFLUEBDNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butane-1,4-diammonium diiodide: is an organic compound with the molecular formula C₄H₁₄I₂N₂. It is a salt formed by the reaction of butane-1,4-diamine with hydroiodic acid. This compound is known for its role as a precursor in the synthesis of perovskite semiconductors, which are used in solar cells to enhance efficiency and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butane-1,4-diammonium diiodide can be synthesized by reacting butane-1,4-diamine with hydroiodic acid. The reaction typically occurs in an aqueous solution, where the butane-1,4-diamine is dissolved in water and hydroiodic acid is added slowly with stirring. The reaction mixture is then heated to facilitate the formation of the diiodide salt. The product is isolated by evaporating the solvent and recrystallizing the residue from ethanol or water .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where butane-1,4-diamine and hydroiodic acid are combined under controlled conditions. The reaction mixture is continuously stirred and heated to ensure complete reaction. The product is then purified through crystallization and drying processes to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Butane-1,4-diammonium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butane-1,4-diamine and iodine.

    Reduction: It can be reduced to butane-1,4-diamine and hydrogen iodide.

    Substitution: The iodide ions can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halide exchange reactions can be carried out using silver nitrate or sodium chloride in aqueous or organic solvents.

Major Products:

Mechanism of Action

The primary mechanism of action of butane-1,4-diammonium diiodide in perovskite solar cells involves its incorporation into the perovskite structure. The compound facilitates the formation of quasi-2D perovskite layers, leading to denser films with smaller grain sizes. This structural modification enhances the conductivity and carrier mobility of the perovskite material, resulting in improved power conversion efficiency and stability of the solar cells .

Comparison with Similar Compounds

  • 1,4-Butanediamine dihydriodide
  • 1,4-Butanediamine dihydroiodide
  • 1,4-Diaminobutane dihydriodide
  • Butane-1,4-diaminium iodide
  • Butane-1,4-diamino dihydriodide

Uniqueness: Butane-1,4-diammonium diiodide is unique due to its specific role in the synthesis of perovskite semiconductors. While other similar compounds may also serve as precursors, the incorporation of this compound results in enhanced efficiency and stability of the resulting perovskite solar cells. This makes it a preferred choice in the development of high-performance renewable energy technologies .

Properties

IUPAC Name

4-azaniumylbutylazanium;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUCBFLUEBDNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC[NH3+])C[NH3+].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,4-diammonium diiodide
Reactant of Route 2
Reactant of Route 2
Butane-1,4-diammonium diiodide
Reactant of Route 3
Reactant of Route 3
Butane-1,4-diammonium diiodide
Reactant of Route 4
Butane-1,4-diammonium diiodide
Reactant of Route 5
Butane-1,4-diammonium diiodide
Reactant of Route 6
Butane-1,4-diammonium diiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.